![molecular formula C14H8BrF3N4O B4570556 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4570556.png)
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a bromine atom in the structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and reduce the reaction time . The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Suzuki–Miyaura Reaction: Uses aryl or heteroaryl boronic acids, palladium catalysts (e.g., XPhosPdG2/XPhos), and bases (e.g., K2CO3) in a suitable solvent (e.g., ethanol) under microwave irradiation.
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Arylated Derivatives: Formed through Suzuki–Miyaura coupling.
Substituted Derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in neurodegenerative disorders.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound’s photophysical properties make it useful in the development of new materials with specific optical characteristics.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as dopamine . This inhibition can help alleviate symptoms of neurodegenerative diseases like Parkinson’s.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities such as CDK2 inhibition, making them potential anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: Known for their enzymatic inhibitory activity and potential as therapeutic agents.
Uniqueness
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which enhance its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N4O/c15-9-6-19-12-5-11(21-22(12)7-9)13(23)20-10-3-1-2-8(4-10)14(16,17)18/h1-7H,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOJCBRSZGNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN3C=C(C=NC3=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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